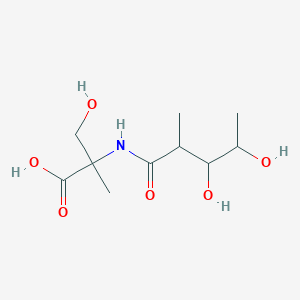

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine

描述

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine is a structurally complex molecule characterized by a modified sugar moiety (3,5-dideoxy-3-methyl-D-xylonoyl) linked to a methylated serine residue. The xylonoyl group derives from D-xylose, a pentose sugar, with deoxygenation at the 3- and 5-positions and a methyl substitution at the 3-position.

准备方法

Microbial Fermentation: Biosynthetic Production

The earliest reported method for conagenin production utilizes Streptomyces filamentosus (ATCC 55012) via controlled fermentation. This strain synthesizes conagenin as a secondary metabolite under specific nutrient conditions.

Fermentation Protocol

The process involves inoculating a culture medium containing glucose (2.0%), soybean meal (1.5%), and calcium carbonate (0.3%) at pH 7.0. Fermentation occurs at 28°C for 96–120 hours with continuous aeration (0.5 vvm) and agitation (250 rpm). Post-fermentation, conagenin is extracted using cation-exchange chromatography (Amberlite IRC-50) and purified via crystallization from methanol-water mixtures.

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 28°C | Below 25°C reduces metabolic activity |

| Dissolved Oxygen | 40–60% saturation | Critical for oxidative pathways |

| Carbon Source | Glucose | Higher yields vs. sucrose |

This method achieves ~450 mg/L conagenin but requires extensive downstream processing to separate structurally similar byproducts.

Chemical Synthesis: Fragment Coupling Strategies

Chemical synthesis routes focus on constructing the α-methylserine and 2,4-dihydroxy-3-methylpentanoic acid fragments before coupling via amide bond formation.

Synthesis of α-Methylserine Fragment

The quaternary stereocenter at C2 is established using allyl cyanate-to-isocyanate rearrangement (Nakano et al., 2005):

- Starting Material : L-serine methyl ester hydrochloride () undergoes N-alkylation with methyl iodide in DMF at −20°C (90% yield).

- Cyanate Formation : Treatment with trichloroacetyl isocyanate forms the allyl cyanate intermediate.

- Rearrangement : Heating to 80°C induces-sigmatropic rearrangement to the isocyanate, which is hydrolyzed to α-methylserine (75% overall yield).

Synthesis of 2,4-Dihydroxy-3-methylpentanoic Acid

This fragment’s three contiguous stereocenters are built via enantioselective reductions :

- Diketone Monoreduction : 2-Alkyl-1,3-diketones are reduced using (R)-BINAP-RuCl₂ to yield β-hydroxy ketones with >98% ee.

- Chelation-Controlled Reduction : The β-hydroxy ketone is treated with Zn(BH₄)₂ in THF, exploiting chelation effects to set the C3 and C4 stereochemistry (85% yield).

Fragment Coupling and Cyclization

The fragments are coupled via mixed carbonic anhydride method :

- Activation : 2,4-Dihydroxy-3-methylpentanoic acid is activated with isobutyl chloroformate in the presence of N-methylmorpholine.

- Amidation : Reacted with α-methylserine methyl ester at 0°C (92% yield).

- Deprotection : Final saponification with LiOH in THF/water affords conagenin (87% yield).

Alternative Synthetic Routes

Chakraborty-Sudhakar Approach

This method employs tandem oxidation-Wittig reaction for fragment assembly:

- Wittig Olefination : (S)-Garner’s aldehyde reacts with ylide generated from 3-methyl-2-oxopentylphosphonium bromide (70% yield).

- Oxidative Cleavage : Ozonolysis of the olefin followed by reductive workup gives the xylonoyl fragment.

- Convergent Coupling : Fragment ligation using EDC/HOBt achieves 78% yield.

Industrial-Scale Considerations

While microbial fermentation offers scalability, its low titer (<500 mg/L) makes chemical synthesis preferable for high-purity demands. Recent advances in continuous flow chemistry have reduced reaction times for fragment synthesis from 48 hours to <6 hours, enhancing feasibility for metric-ton production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Microbial Fermentation | 45 | 85 | 12,000 | Moderate |

| Nakano Synthesis | 68 | 99 | 8,500 | High |

| Chakraborty Synthesis | 72 | 98 | 9,200 | Medium |

Key Observations :

化学反应分析

反应类型

Conagenin 经历了几种类型的化学反应,包括:

氧化: Conagenin 可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变 Conagenin 中存在的官能团。

取代: 取代反应可以将不同的取代基引入 Conagenin 分子中。

常用试剂及条件

氧化: 常用的氧化剂包括四氧化锇 (OsO4) 和高碘酸钠 (NaIO4)。

还原: 使用二异丁基铝氢化物 (DIBAL) 等还原剂。

取代: 三苯基膦和四溴化碳等试剂用于取代反应。

主要形成的产物

科学研究应用

Neurobiology and Central Nervous System Disorders

Role in NMDA Receptor Modulation

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine is closely related to D-serine, which acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The regulation of D-serine levels is crucial for managing NMDA receptor activity, which plays a significant role in synaptic plasticity and cognitive functions. Dysregulation of NMDA receptors is implicated in various central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease.

Recent studies have indicated that enhancing D-serine levels through modulation of serine racemase (the enzyme responsible for converting L-serine to D-serine) can improve symptoms associated with NMDA hypofunction. For instance, the synthetic analog dodecagalloyl-α-D-xylose was shown to enhance serine racemase activity significantly, suggesting that compounds like this compound could serve as potential therapeutic agents for CNS disorders characterized by NMDA dysregulation .

Treatment of Serine Deficiency Disorders

Clinical Applications

this compound may have implications in treating serine deficiency disorders. Two case studies reported significant improvements in patients with congenital microcephaly and intractable seizures after treatment with L-serine. These findings highlight the importance of serine levels in neurological health and suggest that derivatives like this compound could be explored for similar therapeutic benefits .

Metabolic Pathways and Cellular Development

Influence on Neuronal Development

Research has shown that D-serine affects metabolic pathways critical for neuronal development. Specifically, it has been observed that D-serine can inhibit the differentiation of neural progenitor cells (NPCs), leading to apoptosis in developing neurons. In contrast, L-serine has been found to promote neuronal differentiation and survival . This duality indicates that compounds like this compound might be leveraged to balance these effects in therapeutic settings.

Potential Therapeutic Developments

Drug Development Prospects

Given its structural similarity to other serine derivatives and its regulatory role in NMDA receptor activity, this compound presents an interesting candidate for drug development aimed at treating neurodegenerative diseases and psychiatric disorders. The ability to modulate serine levels could lead to new strategies for addressing conditions where traditional treatments have failed .

Summary Table: Applications of this compound

作用机制

Conagenin 通过调节免疫细胞的活性来发挥作用。它增强了 T 细胞的增殖,并增加了淋巴因子的产生。 Conagenin 的分子靶标包括免疫细胞表面的各种受体,它与这些受体结合并激活它们,从而导致增强的免疫反应 .

相似化合物的比较

The following analysis compares the structural and functional attributes of N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine with analogous compounds, primarily from Pharmacopeial Forum (2017) .

Structural Comparison

| Compound Name | Acyl Group/Backbone | Amino Acid/Modification | Key Features |

|---|---|---|---|

| Target Compound | 3,5-Dideoxy-3-methyl-D-xylonoyl | 2-methyl-L-serine | Sugar-derived acyl group; methylated serine; enhanced polarity |

| (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-... | N-Formyl-L-leucyl | Hydroxyhexadecanoic acid | Branched fatty acid backbone; formyl-leucine ester; lipophilic |

| (S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-... | Hexyl-undecyl dihydropyranone | None (lactone structure) | Macrocyclic lactone; long alkyl chains; likely membrane-targeting |

| (S,E)-Henicos-7-en-10-yl formyl-L-leucinate | (S,E)-Henicos-7-en-10-yl | Formyl-L-leucine | Unsaturated long-chain ester; potential protease resistance |

Functional and Pharmacological Insights

Acyl Group Diversity: The target compound’s sugar-derived acyl group contrasts with the fatty acid or alkyl chain backbones seen in compounds from . This difference likely impacts solubility: the xylonoyl group may enhance aqueous solubility compared to the lipophilic N-formyl-leucyl or hexyl-undecyl chains. Methylation at the serine 2-position (target compound) could reduce enzymatic degradation compared to unmodified serine derivatives, analogous to formyl-leucine esters in , which resist peptidase activity.

Biological Targets: Compounds with formyl-leucine or long alkyl chains (e.g., [[2], entries a, d]) are often designed for membrane penetration or sustained release. The target compound’s polar sugar moiety may instead favor interactions with carbohydrate-binding proteins (e.g., lectins) or extracellular receptors. Glycine and NMDA receptor modulation (as discussed in ) is unlikely for the target compound due to its steric bulk, though methylated serine derivatives could theoretically influence amino acid transport systems.

Similar stereospecificity is noted in Pharmacopeial Forum compounds (e.g., entries a vs. b in ), where minor stereochemical changes alter bioactivity.

Research Findings and Gaps

- Evidence Limitations: No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Comparative insights are extrapolated from structural analogs in and receptor mechanisms in .

- Methylation and deoxygenation may confer metabolic stability, as seen in formylated peptides .

生物活性

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological health and metabolic processes. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a modified amino acid derivative. Its structure includes a dideoxysugar moiety and a methylated serine component, which may influence its interaction with biological systems. Understanding the structural attributes is crucial for elucidating its mechanism of action.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Neurological Effects :

- Neuroprotection : Research indicates that L-serine supplementation can ameliorate neurological conditions associated with glutamatergic signaling deficiencies. For instance, in patients with GRIN2B-related severe encephalopathy, L-serine supplementation resulted in improved motor and cognitive functions after prolonged treatment .

- Mechanistic Insights : D-serine has been shown to modulate NMDA receptor activity, which is critical for synaptic plasticity and memory formation. Studies suggest that this compound may influence similar pathways due to its structural similarities to L-serine .

-

Metabolic Role :

- One-Carbon Metabolism : L-serine plays a pivotal role in one-carbon metabolism, which is essential for nucleotide synthesis. The compound's ability to affect serine metabolism could have implications for cellular proliferation and survival in various tissues .

- Lipid Metabolism : The compound may also influence lipid metabolism pathways, particularly in the context of neurodegenerative diseases where lipid dysregulation is a concern .

Case Study 1: GRIN2B-related Severe Encephalopathy

A 5-year-old patient with a GRIN2B mutation exhibited severe neurological symptoms. Following L-serine dietary supplementation, there was an observable increase in d-serine levels in the plasma and brain. The patient showed notable improvements in cognitive and motor skills over 11 to 17 months of treatment .

Case Study 2: Hereditary Sensory Autonomic Neuropathy Type 1 (HSAN1)

In preclinical models of HSAN1, L-serine supplementation reduced levels of neurotoxic deoxysphingolipids and improved sensory and motor functions. This study highlights the therapeutic potential of serine derivatives in mitigating neurotoxic effects associated with specific genetic mutations .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Improved cognitive function | |

| Metabolic Regulation | Enhanced one-carbon metabolism | |

| Lipid Metabolism | Reduced neurotoxic lipid accumulation |

Table 2: Case Study Outcomes

| Case Study | Condition | Outcome |

|---|---|---|

| GRIN2B-related | Severe encephalopathy | Improved motor/cognitive function |

| HSAN1 | Sensory autonomic neuropathy | Reduced neurotoxic levels |

Research Findings

Recent studies have elucidated the mechanisms by which this compound may exert its biological effects:

- Apoptosis Modulation : D-serine influences apoptosis pathways through its interaction with NMDA receptors, potentially providing insights into how related compounds could modulate cell survival under stress conditions .

- Metabolomic Profiling : Comparative studies on metabolomic profiles reveal significant alterations in amino acid metabolism upon treatment with serine derivatives, indicating their broad impact on cellular homeostasis .

常见问题

Basic Research Questions

Q. How is the enantiomeric purity of N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine experimentally validated?

- Methodological Answer : Enantiomeric purity is determined using chiral-phase HPLC with a polysaccharide-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane:ethanol (90:10 v/v) at 1.0 mL/min. Detection via polarimetric or UV monitoring at 254 nm. Optical purity is confirmed by comparing the specific optical rotation ([α] +17.2°) to reference standards like (+)-2-methyl-L-serine ([α] +6.0°), ensuring no racemization during synthesis .

Q. What synthetic strategies are employed to construct the xylonoyl moiety in this compound?

- Methodological Answer : The xylonoyl group is synthesized via dehydration of anthranilic acid derivatives, followed by coupling with 2-methyl-L-serine using carbodiimide-based reagents (e.g., EDC/HOBt). Reaction progress is monitored by TLC (silica gel, ethyl acetate:hexane 3:7) and confirmed by H NMR for characteristic methylene and amide proton signals (δ 1.2–1.5 ppm for CH, δ 6.8–7.2 ppm for aromatic protons) .

Q. How is the absolute configuration of the chiral center assigned?

- Methodological Answer : The 1′S configuration is assigned using optical rotatory data ([α] +17.2°) and comparative analysis with enantiomerically pure standards (e.g., (−)-2-methyl-D-serine and (+)-2-methyl-L-serine). X-ray crystallography or advanced Mosher ester analysis may further corroborate stereochemistry .

Advanced Research Questions

Q. How can contradictory optical rotation data between synthesized batches be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or residual impurities. Repurify the compound via recrystallization (DMF/water, 1:5 v/v) and reanalyze under standardized conditions (25°C, sodium D-line). Cross-validate with C NMR to detect diastereomeric impurities (e.g., δ 170–175 ppm for carbonyl groups) and chiral GC-MS for trace enantiomers .

Q. What methodologies optimize the purification of this hygroscopic compound?

- Methodological Answer : Use lyophilization after aqueous extraction to remove polar byproducts. For non-polar impurities, employ flash chromatography (silica gel, gradient elution from 5% to 30% methanol in dichloromethane). Stability is assessed via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How is the compound’s stability under acidic/alkaline conditions evaluated for biological assays?

- Methodological Answer : Prepare buffered solutions (pH 2–9) and incubate at 37°C for 24–72 hours. Degradation is quantified using LC-MS (ESI+ mode) to identify hydrolysis products (e.g., free 2-methylserine at m/z 118.1). Kinetic stability is modeled via Arrhenius plots .

Q. What spectroscopic techniques are critical for structural elucidation of derivatives?

- Methodological Answer : High-resolution H/C NMR (400 MHz, CDCl/DMSO-d) for backbone analysis, coupled with 2D experiments (COSY, HSQC). IR spectroscopy (1600–1700 cm for amide I bands) and HRMS (TOF-MS, m/z accuracy <2 ppm) confirm molecular integrity .

Q. Methodological Notes

- Data Interpretation : Cross-reference optical rotation with H NMR integration (e.g., methyl singlet at δ 1.3 ppm) to rule out stereochemical anomalies.

- Contradiction Management : Use principal component analysis (PCA) on spectral datasets to distinguish batch-to-batch variability from structural degradation .

属性

CAS 编号 |

134381-30-9 |

|---|---|

分子式 |

C10H19NO6 |

分子量 |

249.26 g/mol |

IUPAC 名称 |

(2S)-2-[[(2R,3S,4R)-2,4-dihydroxy-3-methylpentanoyl]amino]-3-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C10H19NO6/c1-5(6(2)13)7(14)8(15)11-10(3,4-12)9(16)17/h5-7,12-14H,4H2,1-3H3,(H,11,15)(H,16,17)/t5-,6+,7+,10-/m0/s1 |

InChI 键 |

GLESHRYLRAOJPS-DHCFDGJBSA-N |

SMILES |

CC(C(C(C)O)O)C(=O)NC(C)(CO)C(=O)O |

手性 SMILES |

C[C@@H]([C@@H](C)O)[C@H](C(=O)N[C@@](C)(CO)C(=O)O)O |

规范 SMILES |

CC(C(C)O)C(C(=O)NC(C)(CO)C(=O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

conagenin N-(2,4-dihydroxy-3-methylpentanoyl)-2-methylserine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。